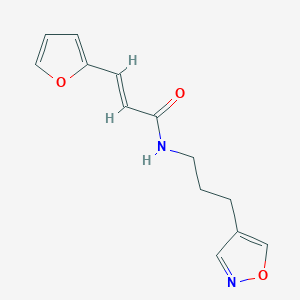
(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide, also known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FIPI is a small molecule inhibitor that targets phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis and Biocatalysis
One of the significant applications of related furan and acrylamide compounds involves green chemistry synthesis. For instance, the work by Jimenez et al. (2019) explores the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, highlighting the potential of using biological catalysts for producing stereochemically complex molecules (Jimenez et al., 2019). This approach could be applicable to the synthesis of (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide, offering a sustainable pathway for its production.
Polymer Science and Material Chemistry
In polymer science, acrylamides serve as monomers for polyacrylamide production, which has applications in soil conditioning, wastewater treatment, and as electrophoresis media in laboratories. The study by Convertine et al. (2004) demonstrates controlled polymerization techniques for N-isopropylacrylamide, suggesting that similar methodologies could be adapted for the controlled polymerization of (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide to explore its properties and applications in material science (Convertine et al., 2004).
Biological and Medicinal Chemistry
The biological activity of acrylamides and furans is another area of significant interest. For example, Patrick et al. (2007) investigated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, demonstrating potent antitrypanosomal and antiplasmodial activities (Patrick et al., 2007). This suggests that (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide might also exhibit interesting biological activities worth exploring, especially considering the structural similarities and the presence of pharmacophore elements within its structure.
Chemical Synthesis and Reactivity
The synthesis and reactivity of furan and acrylamide derivatives represent a foundational aspect of organic chemistry, providing valuable intermediates for further chemical transformations. Studies like those conducted by Aleksandrov et al. (2021) focus on the synthesis and reactivity of furan derivatives, offering insights into potential synthetic pathways and reactivity profiles that could be relevant to (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide (Aleksandrov et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(1,2-oxazol-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(6-5-12-4-2-8-17-12)14-7-1-3-11-9-15-18-10-11/h2,4-6,8-10H,1,3,7H2,(H,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBJRDSGKYHGTL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol](/img/structure/B2689419.png)
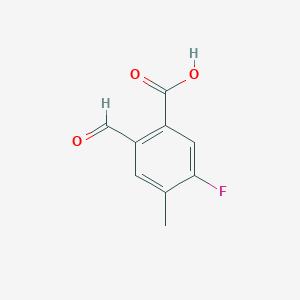
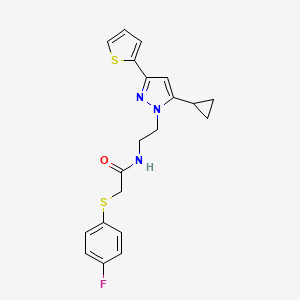
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)
![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)
![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)
![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)

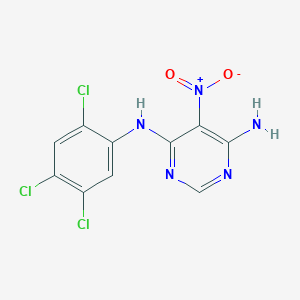
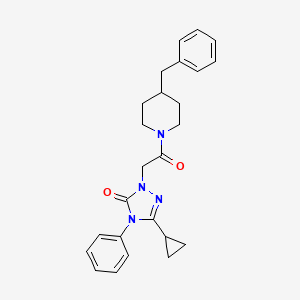
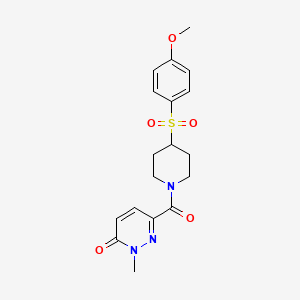
![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)
